molecular formula C13H24N2O2 B3027365 (S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-98-7

(S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027365
CAS No.: 1286208-98-7
M. Wt: 240.34
InChI Key: GOLIFRGHZSFNBN-NSHDSACASA-N
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Description

(S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a cyclopropylmethyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate: The non-chiral version of the compound.

    tert-Butyl 1-(cyclopropylmethyl)piperidin-3-ylcarbamate: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate is unique due to its chiral nature and the presence of both a cyclopropylmethyl group and a tert-butyl carbamate moiety

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-11-6-7-15(9-11)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLIFRGHZSFNBN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125814
Record name Carbamic acid, N-[(3S)-1-(cyclopropylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-98-7
Record name Carbamic acid, N-[(3S)-1-(cyclopropylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(cyclopropylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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